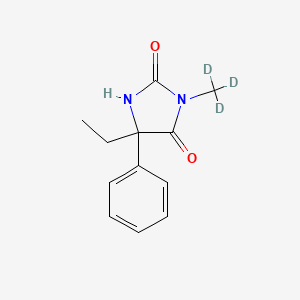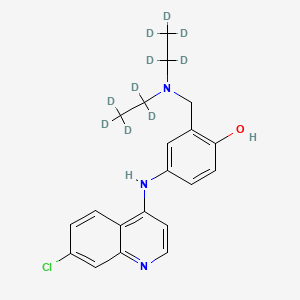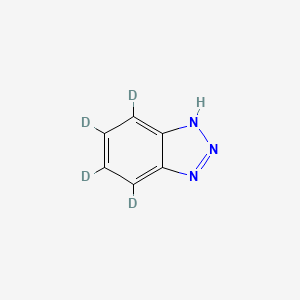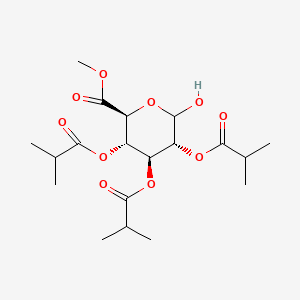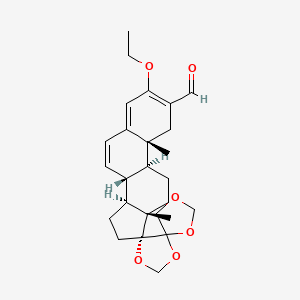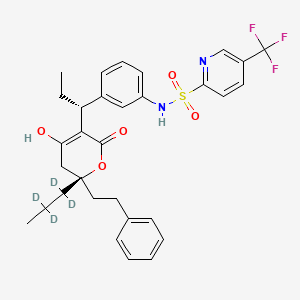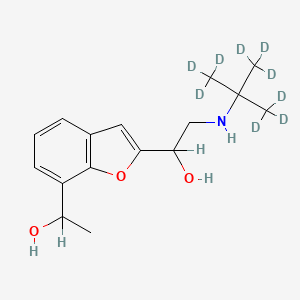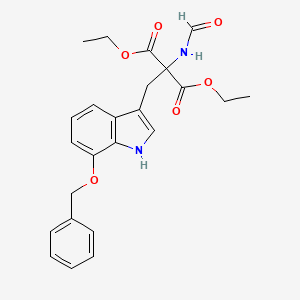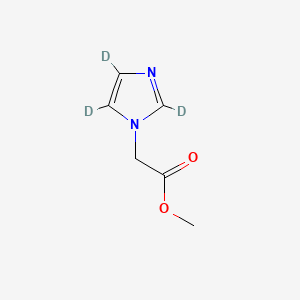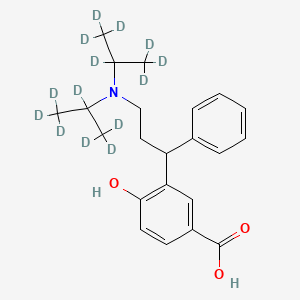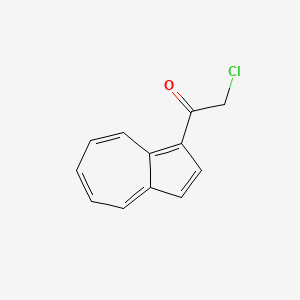
1-chloroacetyl-azulene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloroacetyl-azulene is a derivative of azulene, an aromatic hydrocarbon known for its unique chemical structure and vibrant blue color Azulene itself is composed of fused cyclopentadiene and cycloheptatriene rings, which contribute to its distinct properties
Preparation Methods
The synthesis of 1-chloroacetyl-azulene typically involves the introduction of a chloroacetyl group to the azulene core. One common method is the reaction of azulene with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The general reaction scheme is as follows:
Azulene+ClCOCH2Cl→this compound
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Chloroacetyl-azulene undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or alcohols, to form amides or esters, respectively.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Cyclization Reactions: Under certain conditions, this compound can undergo intramolecular cyclization to form more complex ring systems.
Common reagents used in these reactions include sodium borohydride for reductions, potassium permanganate for oxidations, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloroacetyl-azulene has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Materials Science: The compound’s unique electronic properties make it useful in the development of optoelectronic devices, such as organic light-emitting diodes (OLEDs) and solar cells.
Biological Studies: Researchers use this compound to study enzyme interactions and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of 1-chloroacetyl-azulene depends on its specific application. In medicinal chemistry, it may interact with biological targets through covalent bonding or non-covalent interactions, affecting enzyme activity or receptor binding. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, thereby modulating their function.
Comparison with Similar Compounds
1-Chloroacetyl-azulene can be compared with other azulene derivatives, such as guaiazulene and chamazulene. These compounds share the azulene core but differ in their substituents, leading to variations in their chemical reactivity and applications. For example:
Guaiazulene: Known for its anti-inflammatory properties and use in cosmetics.
Chamazulene: Found in chamomile oil, with applications in traditional medicine.
The unique chloroacetyl group in this compound distinguishes it from these derivatives, providing distinct reactivity and potential for diverse applications.
Properties
CAS No. |
100124-66-1 |
|---|---|
Molecular Formula |
C12H9ClO |
Molecular Weight |
204.653 |
IUPAC Name |
1-azulen-1-yl-2-chloroethanone |
InChI |
InChI=1S/C12H9ClO/c13-8-12(14)11-7-6-9-4-2-1-3-5-10(9)11/h1-7H,8H2 |
InChI Key |
HHVRZMRINFOOPK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=CC(=C2C=C1)C(=O)CCl |
Synonyms |
Ethanone, 1-(1-azulenyl)-2-chloro- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



